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Compound of Interest

Compound Name: 2-Bromo-3-methylquinoxaline

Cat. No.: B1525463 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Bromo-3-methylquinoxaline, a key heterocyclic intermediate in pharmaceutical and

materials science research. This document is intended for researchers, scientists, and drug

development professionals, offering detailed analysis of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental

choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and

practical applicability.

Introduction to 2-Bromo-3-methylquinoxaline
2-Bromo-3-methylquinoxaline (CAS No. 21594-95-6) belongs to the quinoxaline family, a

class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.

The presence of a bromine atom and a methyl group on the pyrazine ring of the quinoxaline

scaffold makes it a versatile building block for the synthesis of more complex molecules.

Accurate and unambiguous characterization of this compound is paramount for its use in

further synthetic transformations and for understanding its physicochemical properties. This

guide provides predicted spectroscopic data based on the analysis of structurally related

compounds and fundamental spectroscopic principles.

Molecular Structure and Atom Numbering
The structural formula and atom numbering scheme for 2-Bromo-3-methylquinoxaline are

presented below. This numbering is used for the assignment of NMR signals.
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Caption: Molecular structure and atom numbering of 2-Bromo-3-methylquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-Bromo-3-methylquinoxaline, both ¹H and ¹³C NMR are essential for

structural confirmation. The predicted data presented here are based on the analysis of similar

quinoxaline derivatives.[1][2]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show signals corresponding to the four protons on the

benzene ring and the three protons of the methyl group.

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Predicted J-
coupling (Hz)

~ 8.05 dd 1H H-5 J = 8.4, 1.6

~ 7.95 dd 1H H-8 J = 8.4, 1.6

~ 7.75 m 2H H-6, H-7

~ 2.80 s 3H -CH₃ (C9)

Interpretation and Rationale:

The aromatic protons (H-5, H-6, H-7, and H-8) are expected to resonate in the downfield

region (7.7-8.1 ppm) due to the deshielding effect of the aromatic system.

H-5 and H-8 are anticipated to be the most deshielded among the aromatic protons due to

their proximity to the nitrogen atoms of the pyrazine ring. They will likely appear as doublets

of doublets.

H-6 and H-7 are expected to have similar chemical environments, potentially leading to

overlapping multiplets.

The methyl protons are expected to appear as a singlet at approximately 2.80 ppm, a typical

chemical shift for a methyl group attached to an sp²-hybridized carbon in a heteroaromatic
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system.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit nine distinct signals,

corresponding to the nine carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment

~ 152.0 C-3

~ 142.5 C-2

~ 141.0 C-8a

~ 140.5 C-4a

~ 131.0 C-7

~ 130.5 C-6

~ 129.5 C-5

~ 129.0 C-8

~ 23.0 -CH₃ (C9)

Interpretation and Rationale:

The quaternary carbons C-2 and C-3 are expected at the most downfield positions, with C-2

being significantly influenced by the attached bromine atom.

The bridgehead carbons, C-4a and C-8a, are also expected in the downfield region.

The chemical shifts of the benzene ring carbons (C-5, C-6, C-7, and C-8) are predicted

based on typical values for substituted quinoxalines.[1]

The methyl carbon (C-9) is expected to resonate in the upfield region, around 23.0 ppm.

Experimental Protocol: NMR Spectroscopy
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A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducible

results.[3][4][5][6]

Sample Preparation:

Accurately weigh 10-20 mg of 2-Bromo-3-methylquinoxaline.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Ensure complete dissolution by gentle vortexing.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample in the NMR probe.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Data Acquisition:

¹H NMR:

Acquire a 1D proton spectrum using a standard pulse sequence (e.g., zg30).

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR:
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Acquire a proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g.,

zgpg30).

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

free induction decays (FIDs).

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C

spectra.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Predicted IR Data (KBr Pellet)
Wavenumber (cm⁻¹) Intensity Assignment

3050-3100 Medium Aromatic C-H stretch

2920-2980 Medium Aliphatic C-H stretch (-CH₃)

~1600, ~1550, ~1480 Medium-Strong
C=C and C=N stretching

(quinoxaline ring)

~1380 Medium -CH₃ bending

~1100-1200 Medium C-N stretching

~760 Strong
C-H out-of-plane bending

(ortho-disubstituted benzene)

~600-700 Medium C-Br stretch
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Interpretation and Rationale:

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[7][8]

The aliphatic C-H stretching from the methyl group should appear just below 3000 cm⁻¹.

The characteristic ring stretching vibrations of the quinoxaline system (C=C and C=N bonds)

are predicted in the 1480-1600 cm⁻¹ region.[9]

A strong absorption around 760 cm⁻¹ is indicative of the ortho-disubstitution pattern on the

benzene portion of the quinoxaline ring.

The C-Br stretching vibration is expected in the lower frequency "fingerprint" region.

Experimental Protocol: FT-IR Spectroscopy
The following protocol describes the acquisition of an IR spectrum using the KBr pellet method,

which is suitable for solid samples.[10][11][12]

Sample Preparation:

Grind 1-2 mg of 2-Bromo-3-methylquinoxaline to a fine powder using an agate mortar

and pestle.

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to

the mortar and mix thoroughly with the sample.

Transfer the mixture to a pellet press die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment to account for

atmospheric CO₂ and water vapor.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.
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Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum Data (Electron Ionization - EI)
m/z

Predicted Relative
Abundance

Assignment

222/224 High [M]⁺˙ (Molecular Ion)

143 Moderate [M - Br]⁺

116 Moderate [M - Br - HCN]⁺

76 Low [C₆H₄]⁺˙

Interpretation and Rationale:

Molecular Ion: The most critical feature will be the molecular ion peak. Due to the presence

of a bromine atom, this will appear as a pair of peaks of nearly equal intensity (the M and

M+2 peaks) at m/z 222 and 224, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

[13][14][15] This isotopic pattern is a definitive indicator of the presence of one bromine

atom.

Fragmentation:
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The primary fragmentation pathway is expected to be the loss of the bromine radical (•Br)

to form a stable cation at m/z 143.[16][17]

Subsequent fragmentation of the [M - Br]⁺ ion could involve the loss of hydrogen cyanide

(HCN) from the pyrazine ring, a common fragmentation pathway for nitrogen heterocycles,

leading to a fragment at m/z 116.

A peak at m/z 76, corresponding to the benzyne radical cation, may also be observed from

the fragmentation of the benzene ring.

[M]⁺˙
m/z 222/224

[M - Br]⁺
m/z 143

- •Br [M - Br - HCN]⁺
m/z 116

- HCN

Click to download full resolution via product page

Caption: Predicted primary fragmentation pathway for 2-Bromo-3-methylquinoxaline in EI-

MS.

Experimental Protocol: Mass Spectrometry
The following is a general procedure for obtaining an electron ionization (EI) mass spectrum.

[18][19]

Sample Introduction:

Dissolve a small amount of 2-Bromo-3-methylquinoxaline in a volatile solvent (e.g.,

methanol or dichloromethane).

Introduce the sample into the mass spectrometer, typically via a direct insertion probe for

solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

Ionization:

The sample molecules are vaporized in the ion source.

A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules,

causing the ejection of an electron to form a molecular ion (M⁺˙).
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Mass Analysis:

The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-

of-flight analyzer).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected, and their abundance is recorded.

The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Conclusion
The comprehensive spectroscopic characterization of 2-Bromo-3-methylquinoxaline is

essential for its application in scientific research and development. This guide provides a

detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized

experimental protocols for their acquisition. The synergistic use of these analytical techniques

allows for the unambiguous structural elucidation and purity assessment of this important

heterocyclic compound. The provided interpretations and rationales, grounded in established

spectroscopic principles and data from analogous structures, offer a reliable framework for

researchers working with this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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